molecular formula C22H24ClFN2O2 B1675124 11-Fluoro dihydroloratadine CAS No. 125743-80-8

11-Fluoro dihydroloratadine

Cat. No.: B1675124
CAS No.: 125743-80-8
M. Wt: 402.9 g/mol
InChI Key: OVPFJWGOZPZTKG-UHFFFAOYSA-N
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Description

Loratadine specified impurity F is a fluorinated analog of Loratadine, which is a nonsedating-type histamine H1-receptor.

Biochemical Analysis

Biochemical Properties

11-Fluoro dihydroloratadine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 . These interactions are crucial for the metabolism of this compound, as they facilitate its conversion into active metabolites. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to its subsequent biotransformation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to histamine H1 receptors, thereby blocking the action of histamine and preventing allergic reactions . This binding inhibits the downstream signaling pathways that are typically activated by histamine, leading to a reduction in allergic symptoms. Furthermore, this compound can modulate the activity of transcription factors, resulting in altered gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces allergic symptoms without causing significant adverse effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The primary metabolic pathway involves the conversion of this compound to its active metabolites through the action of CYP3A4 and CYP2D6. These enzymes facilitate the oxidation and subsequent breakdown of this compound, leading to the formation of metabolites that are excreted from the body. The involvement of these enzymes also affects the metabolic flux and levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once absorbed, this compound is distributed throughout the body, with a high affinity for tissues rich in histamine H1 receptors. Transporters such as P-glycoprotein play a role in the efflux of this compound from cells, affecting its localization and accumulation. The distribution of this compound is also influenced by its binding to plasma proteins, which facilitates its transport through the bloodstream.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with histamine H1 receptors on the cell membrane . Additionally, this compound can be found in the endoplasmic reticulum, where it undergoes metabolic processing by cytochrome P450 enzymes. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to its sites of action.

Properties

IUPAC Name

ethyl 4-(13-chloro-2-fluoro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O2/c1-2-28-21(27)26-12-9-17(10-13-26)22(24)19-8-7-18(23)14-16(19)6-5-15-4-3-11-25-20(15)22/h3-4,7-8,11,14,17H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPFJWGOZPZTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125743-80-8
Record name Loratadine specified impurity F [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125743808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-FLUORO DIHYDROLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLO9J5175E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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